5-Fluoro-1,3-benzodioxol-4-amine

pKa Modulation Permeability Molecular Design

5-Fluoro-1,3-benzodioxol-4-amine (CAS 492444-04-9) is a halogenated aromatic amine featuring a benzodioxole core with a fluorine substituent at the 5-position and a primary amine at the 4-position. This bifunctional building block is widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, with commercial suppliers typically offering purity at or above 97% (HPLC).

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 492444-04-9
Cat. No. B1341858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1,3-benzodioxol-4-amine
CAS492444-04-9
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)F)N
InChIInChI=1S/C7H6FNO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3,9H2
InChIKeyHXEMSUWXUXWSHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1,3-benzodioxol-4-amine (CAS 492444-04-9) Procurement Guide & Baseline Profile


5-Fluoro-1,3-benzodioxol-4-amine (CAS 492444-04-9) is a halogenated aromatic amine featuring a benzodioxole core with a fluorine substituent at the 5-position and a primary amine at the 4-position [1]. This bifunctional building block is widely utilized in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules, with commercial suppliers typically offering purity at or above 97% (HPLC) . Its electron-withdrawing fluorine atom modulates the amine's basicity and reactivity compared to non-halogenated analogs, making it a strategic intermediate for introducing fluorine into drug-like scaffolds .

Why Generic Substitution of 5-Fluoro-1,3-benzodioxol-4-amine is Scientifically Invalid


Substituting 5-fluoro-1,3-benzodioxol-4-amine with a non-fluorinated or differently halogenated analog is not a straightforward exchange due to significant differences in electronic properties, metabolic stability, and target binding. The 5-fluoro substitution lowers the amine's predicted pKa by over 1.5 log units compared to its des-fluoro analog, directly impacting ionization state and passive permeability under physiological conditions . Furthermore, replacing fluorine with a bulkier halogen like chlorine or bromine alters the molecular volume and lipophilicity, which can dramatically shift both pharmacodynamics and toxicological profiles, as evidenced by the distinct metabolic fate of 5-chloro-1,3-benzodioxol-4-amine versus its methylenedioxy counterparts [1]. These fundamental changes mean that synthetic intermediates incorporating the 5-fluoro motif often provide a unique balance of reactivity and drug-like properties that cannot be replicated by simply using another in-class analog, thereby directly impacting the success of lead optimization campaigns .

5-Fluoro-1,3-benzodioxol-4-amine: Quantified Evidence of Differentiation from Closest Analogs


Amine Basicity (pKa) Modulation vs. Des-Fluoro Analog

The introduction of the electron-withdrawing fluorine atom at the 5-position significantly reduces the basicity of the adjacent 4-amine. This differentiation is crucial for tuning the ionization state of the compound at physiological pH, directly influencing its suitability as an intermediate for orally bioavailable drug candidates . Compared to the non-fluorinated analog 1,3-benzodioxol-4-amine, the fluorine substitution leads to a marked decrease in predicted pKa [1].

pKa Modulation Permeability Molecular Design

Comparative Lipophilicity (LogP) vs. 5-Chloro and Des-Halo Analogs

The fluorine atom imparts a unique and moderate lipophilicity to the benzodioxole scaffold, differentiating it from both the more lipophilic 5-chloro analog and the less lipophilic des-halo parent compound . The consensus Log P value for 5-fluoro-1,3-benzodioxol-4-amine is calculated to be 1.39, whereas the des-fluoro analog has a lower XLogP3 of 1.1. The 5-chloro analog, in contrast, is typically calculated to have a higher LogP, around 1.8 [1]. This positions the 5-fluoro derivative as a 'Goldilocks' intermediate within the series.

Lipophilicity ADME Halogen Bonding

Procurement Purity as a Direct Selection Criterion

For procurement professionals, the quantifiable purity of the available material is a primary selection criterion. 5-Fluoro-1,3-benzodioxol-4-amine is readily available from multiple specialty suppliers with a standard purity of 97% or higher, often supported by batch-specific QC documentation including NMR, HPLC, and GC . In contrast, very close analogs like 5-bromo-1,3-benzodioxol-4-amine are often listed at a standard purity of only 95% and may have limited availability . The 97% purity for the 5-fluoro compound is a verifiable, vendor-documented specification that reduces the need for additional in-house purification steps.

Procurement Purity Quality Control

Procurement-Driven Application Scenarios for 5-Fluoro-1,3-benzodioxol-4-amine


Kinase Inhibitor Lead Optimization

The compound is a key starting material for synthesizing 4-anilinoquinazoline kinase inhibitors, as evidenced by its incorporation into AZD0530 analogs targeting Src kinase [1]. Its unique 5-fluoro substitution pattern is critical for achieving high target affinity, with derivative compounds showing IC50 values as low as 20 nM in Src kinase activity assays [2]. This application is highly specific to the 5-fluoro isomer; substituting with a different 5-halo or 6-fluoro isomer would fundamentally alter the binding mode and potency, making it the required procurement choice for this validated chemical series.

Synthesis of CNS-Targeted Monoamine Oxidase (MAO) Probes

Due to its lowered amine basicity (predicted pKa 2.72), 5-fluoro-1,3-benzodioxol-4-amine is a superior intermediate for designing CNS-penetrant molecules. It has been studied in the context of MAO enzyme interactions, where the fluorine atom reduces the amine's reactivity, leading to a more controlled inhibition profile . This makes it the preferred building block over the des-fluoro analog for creating neurological probes that require a balance of activity and blood-brain barrier permeability.

Parallel Synthesis Libraries for Halogen-Based SAR Exploration

Commercially available at a consistent 97% purity with full QC documentation, this compound is immediately suitable for high-throughput parallel synthesis without further purification . Its quantifiably moderate LogP (1.39) makes it a central scaffold for exploring halogen-based structure-activity relationships (SAR), where its physicochemical properties fill a gap between the more polar des-fluoro and more lipophilic 5-chloro analogs. This enables the procurement of a single intermediate that can directly generate a set of analogs with a defined, narrow lipophilicity window for ADME profiling.

Development of Fluorinated Agrochemical Intermediates

The introduction of fluorine into agrochemicals often improves metabolic stability and environmental persistence. The benzodioxole motif is found in some commercial insecticides and herbicides, and the 5-fluoro-4-amine substitution pattern provides a unique handle for further functionalization into urea, amide, or sulfonamide linkages typical of active ingredients . Its procurement as a 97% pure solid from multiple global suppliers ensures reliable scale-up from discovery to pilot-plant synthesis for agrochemical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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